![molecular formula C13H15NO3 B2730841 N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide CAS No. 2411305-82-1](/img/structure/B2730841.png)
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide is a synthetic organic compound characterized by the presence of a dihydroxyphenyl group, a propan-2-yl chain, and a but-2-ynamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide can be achieved through a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 3,4-dihydroxybenzaldehyde.
Formation of Intermediate: The 3,4-dihydroxybenzaldehyde is subjected to a condensation reaction with 2-bromopropane in the presence of a base such as potassium carbonate to form 1-(3,4-dihydroxyphenyl)propan-2-ol.
Amidation: The intermediate 1-(3,4-dihydroxyphenyl)propan-2-ol is then reacted with but-2-ynoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ceric ammonium nitrate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate reduction.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ether or ester derivatives.
Applications De Recherche Scientifique
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Radical Scavenging: The dihydroxyphenyl group can act as a radical scavenger, providing antioxidant effects.
Comparaison Avec Des Composés Similaires
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide can be compared with similar compounds such as:
N-[1-(3,4-Dihydroxyphenyl)ethyl]but-2-ynamide: Similar structure but with an ethyl chain instead of a propan-2-yl chain.
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-enamide: Similar structure but with a but-2-enamide moiety instead of a but-2-ynamide moiety.
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]butanamide: Similar structure but with a butanamide moiety instead of a but-2-ynamide moiety.
Uniqueness
The uniqueness of this compound lies in its combination of a dihydroxyphenyl group with a but-2-ynamide moiety, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[1-(3,4-dihydroxyphenyl)propan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-4-13(17)14-9(2)7-10-5-6-11(15)12(16)8-10/h5-6,8-9,15-16H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJYIFQWKMUOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)CC1=CC(=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
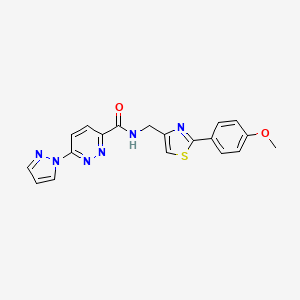
![4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2730762.png)
![N-(4-bromophenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2730764.png)
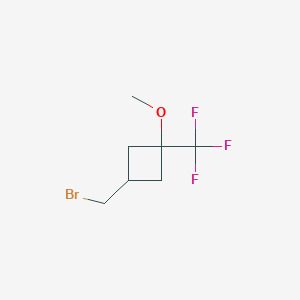
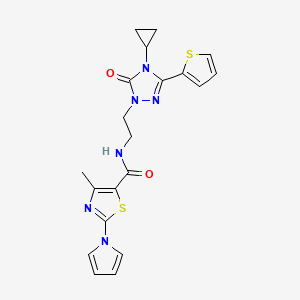
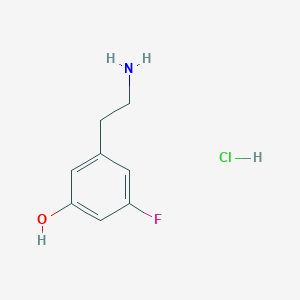
![N-[4-methyl-2-(piperidine-1-sulfonyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2730768.png)
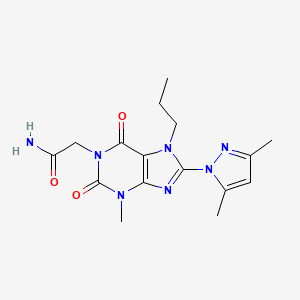

![1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2730773.png)
![4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2730775.png)
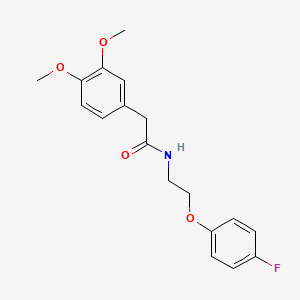
![(4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2730780.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2730781.png)
